N-(2-chloro-4,6-dimethylphenyl)nicotinamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is closely related to side-chain-unsubstituted N-(2,6-dimethyl-phen-yl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethyl-phen-yl)-acet-amide and N-(2,6-dimethyl-phen-yl)-2,2,2-trimethylacet-amide .
Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a = 13.766 (3) Å, b = 8.911 (2) Å, c = 8.538 (2) Å, β = 99.00 (1)°, V = 1034.4 (4) Å 3, Z = 4 . The molecules in the compound are linked into chains through N-H⋯O hydrogen bonding .Physical And Chemical Properties Analysis
This compound is a colorless crystal with a molecular weight of 197.66 . It has a melting point of 150-151 °C .Scientific Research Applications
Fluorescent Analogs in Biochemical Research N-(2-chloro-4,6-dimethylphenyl)nicotinamide, as a derivative of nicotinamide, has applications in creating fluorescent analogs for biochemical research. A study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD), showcasing its use in understanding enzymatic reactions and coenzyme behavior. This derivative exhibited fluorescence properties upon specific light excitation, enhancing understanding of intramolecular interactions in biological systems (Barrio, Secrist, & Leonard, 1972).
Stimulation of DNA Repair in Human Lymphocytes Nicotinamide derivatives, including this compound, have been researched for their role in stimulating DNA repair. Berger and Sikorski (1980) discovered that nicotinamide can enhance DNA repair synthesis in human lymphocytes exposed to DNA-damaging agents, suggesting its potential application in genomic stability and repair (Berger & Sikorski, 1980).
Herbicidal Activity and SAR Study A study conducted by Yu et al. (2021) focused on the herbicidal properties of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating its potential in agricultural science. Some compounds in this category showed excellent herbicidal activity, suggesting the utility of this compound derivatives in developing new herbicides (Yu et al., 2021).
Development of Environmentally Friendly Agrochemicals Stachowiak, Kaczmarek, Rzemieniecki, and Niemczak (2022) explored the use of nicotinamide in sustainable synthesis of organic salts with application potential as environmentally friendly agrochemicals. The study highlighted the role of nicotinamide derivatives in creating compounds with significant herbicidal activity, offering an environmentally conscious approach in agriculture (Stachowiak et al., 2022).
Influence on Cell Differentiation and Survival Research by Terada, Fujiki, Marks, and Sugimura (1979) revealed that nicotinamide and its analogs could induce differentiation of murine erythroleukemia cells, suggesting their potential in cellular biology and medical research. The study demonstrated the effect of these compounds on cellular mechanisms like hemoglobin synthesis and mRNA expression (Terada, Fujiki, Marks, & Sugimura, 1979).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Nicotinamide derivatives have been investigated for a variety of biological applications .
Mode of Action
It’s known that nicotinamide and its derivatives can have a wide range of biological applications .
Result of Action
Nicotinamide and its derivatives have been shown to have antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve both covalent and non-covalent bonds
Cellular Effects
It is likely that this compound influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, possibly due to its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with different dosages, possibly including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-10(2)13(12(15)7-9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIGAGUOUCZMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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